molecular formula C21H27FN4O B2537992 1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone CAS No. 1421462-77-2

1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone

Cat. No.: B2537992
CAS No.: 1421462-77-2
M. Wt: 370.472
InChI Key: FOXXLPOSFOMWKS-UHFFFAOYSA-N
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Description

1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route generally includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyrazole ring.

    Cyclohexylpiperazine synthesis: Cyclohexylamine reacts with piperazine to form the cyclohexylpiperazine moiety.

    Coupling reaction: The final step involves coupling the cyclohexylpiperazine with the fluorophenyl-pyrazole intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research explores its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone can be compared with similar compounds, such as:

    1-(4-cyclohexylpiperazin-1-yl)-2-(4-phenyl-1H-pyrazol-1-yl)ethanone: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    1-(4-methylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone: The methyl group on the piperazine ring may alter its pharmacokinetic properties.

    1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)ethanone: The chlorine atom may confer different electronic properties compared to the fluorine atom.

Properties

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)-2-[4-(4-fluorophenyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O/c22-19-8-6-17(7-9-19)18-14-23-26(15-18)16-21(27)25-12-10-24(11-13-25)20-4-2-1-3-5-20/h6-9,14-15,20H,1-5,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXXLPOSFOMWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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